2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide
Overview
Description
2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide is a water-soluble N-oxyl compound known for its strong oxidizing properties. It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-amino-2,2,6,6-tetramethylpiperidine.
Reaction with Triethylamine: The 4-amino-2,2,6,6-tetramethylpiperidine is reacted with triethylamine to form the triethylammonio derivative.
Oxidation: The triethylammonio derivative is then oxidized using an appropriate oxidizing agent to form the N-oxyl compound.
Bromination: Finally, the N-oxyl compound is brominated to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Controlled Environment: Maintaining a controlled environment to ensure consistent reaction conditions.
Purification: Employing advanced purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting materials.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives where the bromide ion is replaced.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide has a wide range of scientific research applications:
Chemistry: Used as an oxidizing agent in various organic synthesis reactions.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications due to its oxidative properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, leading to their oxidation. This property makes it useful in various chemical and biological processes. The molecular targets and pathways involved include:
Oxidation of Organic Molecules: It can oxidize alcohols, aldehydes, and other organic molecules.
Biological Pathways: It can affect oxidative stress pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: Another N-oxyl compound with similar oxidizing properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use in polymer chemistry.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Used in various oxidation reactions.
Uniqueness
2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide is unique due to its water solubility and strong oxidizing properties. These characteristics make it particularly useful in aqueous reactions and industrial applications where water solubility is essential .
Properties
InChI |
InChI=1S/C21H42N3O2.BrH/c1-8-24(9-2,10-3)15-13-11-12-14-19(25)22-18-16-20(4,5)23(26)21(6,7)17-18;/h18H,8-17H2,1-7H3;1H | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWUIVYFXHUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762245-84-1 | |
Record name | 762245-84-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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